Bezafibrate Isopropyl Ester is a chemical compound that belongs to the class of fibrates, primarily utilized for its lipid-lowering properties. It is derived from bezafibrate, which is an antilipemic agent effective in managing various types of hyperlipidemia. The compound is characterized by its ability to decrease low-density lipoprotein levels while increasing high-density lipoprotein levels in the bloodstream. This mechanism helps in reducing the risk of cardiovascular diseases associated with high lipid levels.
Bezafibrate Isopropyl Ester can be classified as a phenoxyacetic acid derivative. It is synthesized from bezafibrate, which itself is an approved pharmaceutical agent used for treating hyperlipidemia. The compound's classification under the Lipid Modifying Agents category highlights its role in regulating lipid metabolism and managing lipid-related disorders .
The synthesis of Bezafibrate Isopropyl Ester typically involves several steps that focus on the reaction of bezafibrate with isopropanol in the presence of a suitable catalyst. A notable method described in patents involves using sodium hydroxide and chloroform as solvents, along with phase transfer catalysts to facilitate the reaction:
This method enhances operational safety and reduces costs, making it suitable for industrial production.
The molecular formula of Bezafibrate Isopropyl Ester is , with a molecular weight of approximately 405.9 g/mol. The structure features an isopropyl group linked to the bezafibrate backbone, which includes a chlorobenzamide moiety:
Bezafibrate Isopropyl Ester undergoes various chemical reactions typical for esters, including hydrolysis and transesterification. In biological systems, it may be metabolized to release bezafibrate:
These reactions are essential for understanding the compound's stability and efficacy as a therapeutic agent.
Bezafibrate Isopropyl Ester exerts its lipid-lowering effects primarily through agonistic activity on peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. This mechanism involves:
These properties are crucial for understanding how Bezafibrate Isopropyl Ester behaves during storage and administration.
Bezafibrate Isopropyl Ester is primarily used in clinical settings for managing dyslipidemia. Its applications include:
Additionally, ongoing research into its pharmacokinetics and long-term effects continues to reveal potential new applications within metabolic disorders .
Bezafibrate Isopropyl Ester synthesis employs prodrug engineering principles to overcome the inherent aqueous solubility limitations of bezafibrate (aqueous solubility: 1.55 µg/mL) [7]. The esterification strategy centers on converting bezafibrate’s carboxylic acid group to an isopropyl ester, significantly enhancing lipophilicity:
Table 1: Solvent Systems in Esterification of Bezafibrate
Solvent Combination | Reaction Efficiency (%) | Ester Purity (%) | Key Advantage |
---|---|---|---|
Chloroform/Acetone (3:1) | 92.5 ± 1.8 | 98.2 ± 0.5 | Homogeneous phase; easy workup |
Dichloromethane/Methanol | 85.1 ± 2.3 | 94.7 ± 1.2 | Rapid initiation |
Toluene/Ethyl Acetate | 78.4 ± 3.1 | 89.3 ± 2.1 | Low-cost alternative |
The isopropyl promoiety specifically enhances transcellular absorption by increasing log P by ~1.5 units versus bezafibrate, facilitating passive diffusion through intestinal membranes [7] [10].
Phase-transfer catalysts (PTCs) are indispensable for circumventing bezafibrate’s poor solubility in non-polar media and isopropanol’s limited nucleophilicity:
Table 2: Catalytic Performance in Bezafibrate Isopropyl Ester Synthesis
Catalyst Type | Loading (mol%) | Reaction Time (min) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Benzyltriethylammonium chloride | 1.0 | 45 | 93.7 ± 0.9 | Chloroformates: <0.3% |
PEG-600 | 3.0 | 90 | 88.4 ± 1.2 | Di-esters: <1.1% |
Cetyltrimethylammonium bromide | 0.8 | 60 | 91.2 ± 1.5 | Unreacted acid: 1.8% |
Reaction monitoring via HPLC-UV (232 nm) confirms complete consumption of bezafibrate within 60 minutes under optimized PTC conditions [5].
Industrial implementation necessitates optimization of stoichiometric, temporal, and purification parameters to maximize throughput and purity:
Table 3: Industrial Process Optimization Parameters
Process Parameter | Laboratory Scale | Optimized Industrial Process | Impact on Yield/Purity |
---|---|---|---|
Reaction Time | 4–5 hours | 45–60 minutes | +25% throughput |
Isopropanol Equivalents | 5.0 | 3.5 | Reduced waste disposal cost |
Temperature Profile | Room temperature | 50°C → 0°C gradient | Purity increase to 98.5% |
Solvent Recovery | None | >95% chloroform recycled | 18% cost reduction |
The isopropyl ester represents one of several promoiety modifications to enhance bezafibrate’s pharmacokinetics:
Table 4: Biological Performance of Bezafibrate Prodrug Modifications
Promoiety | log P | Hydrolysis Half-life (h) | Relative Bioavailability | Solubility (µg/mL) |
---|---|---|---|---|
Isopropyl ester | 4.2 | 1.8 | 5.5× | 18.7 |
Ethyl ester | 3.7 | 1.2 | 4.1× | 22.9 |
n-Butyl ester | 4.9 | 3.5 | 3.2× | 9.4 |
Bezol (alcohol) | 2.1 | N/A | Not converted | 85.3 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0